molecular formula C12H16FNO B13282537 N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine

N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13282537
M. Wt: 209.26 g/mol
InChI Key: JQUFSRUUXPGZOY-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine (CAS: 1556534-76-9) is an organic compound with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . Structurally, it consists of a 2-methyloxolane (tetrahydrofuran derivative) ring substituted at the 3-position with an amine group, which is further linked to a 2-fluoro-4-methylphenyl moiety. Current availability data indicate that the compound is temporarily out of stock, with suppliers offering notifications upon restocking .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16FNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3

InChI Key

JQUFSRUUXPGZOY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-fluoro-4-methylaniline with an appropriate oxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The oxolane ring can also play a role in the compound’s overall stability and reactivity, affecting its biological and chemical properties.

Comparison with Similar Compounds

Table 1: Comparative Properties of Target Compound and Analog

Property This compound N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine
CAS Number 1556534-76-9 1545810-10-3
Molecular Formula C₁₂H₁₆FNO C₁₂H₁₆ClNO
Molecular Weight (g/mol) 209.26 225.72
Substituents 2-Fluoro, 4-methylphenyl 4-Chloro, 2-methylphenyl
Availability Temporarily out of stock Commercially available

Key Differences and Implications

Halogen Substituent Effects

  • Electronic Properties : Fluorine, being highly electronegative and smaller in atomic radius compared to chlorine, likely imparts distinct electronic effects on the aromatic ring. This may influence the compound’s dipole moment, solubility, and reactivity in substitution or coupling reactions .
  • Molecular Weight : The chlorine substituent contributes to a higher molecular weight (225.72 vs. 209.26), which could correlate with differences in physical properties such as melting point or lipophilicity .

Substituent Position

  • The target compound features a 2-fluoro and 4-methyl configuration, whereas the analog has 4-chloro and 2-methyl groups.

Commercial Availability

  • The chloro-substituted analog is currently marketed by American Elements in bulk quantities, suggesting established synthetic protocols or higher demand . In contrast, the fluorinated compound’s temporary unavailability may reflect challenges in synthesis, purification, or niche applications .

Biological Activity

N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine is an organic compound notable for its complex structure and potential biological activity. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H16FNOC_{12}H_{16}FNO and a molecular weight of approximately 209.26 g/mol. Its structure features:

  • Fluorine atom at the 2-position of a phenyl ring.
  • Methyl group at the 4-position of the same phenyl ring.
  • Oxolane (tetrahydrofuran) ring linked to an amine group at the 3-position.

This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegativity, while the oxolane ring provides structural stability. These interactions can lead to modulation of various biological pathways, such as:

  • Inhibition of enzyme activity.
  • Alteration of receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can be crucial in therapeutic applications.
  • Receptor Modulation : It may influence receptor activity, leading to changes in cellular signaling and metabolic processes.

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor ModulationAlters signaling pathways related to receptor activation
Binding AffinityEnhanced by fluorine substitution on the phenyl ring

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound. For instance:

  • A study highlighted that fluorinated compounds often exhibit increased potency in enzyme inhibition due to enhanced lipophilicity and electronic effects, which can be extrapolated to this compound's activity.
  • Research on related oxolane derivatives suggests that modifications in substitution patterns significantly affect biological outcomes, indicating that the specific arrangement in this compound could yield unique therapeutic potentials.

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